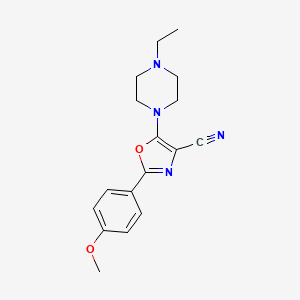
5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, also known as EPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPC is a heterocyclic compound that contains an oxazole ring and a piperazine ring, which are connected by a carbonitrile group. The compound has a molecular formula of C18H22N4O2 and a molecular weight of 334.4 g/mol.
作用机制
The mechanism of action of 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in the target cells. For example, the antitumor activity of this compound is thought to be due to its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. The antifungal activity of this compound is likely due to its ability to interfere with the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and increase the release of acetylcholine in the brain. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its low toxicity and high solubility in aqueous and organic solvents. This makes it easy to handle and administer to cells or animals. However, one of the limitations of using this compound is its relatively low potency compared to other drugs with similar activities. This may require higher concentrations of this compound to achieve the desired effect, which could increase the risk of toxicity or side effects.
未来方向
There are several potential future directions for research on 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is in the development of new drugs based on the structure of this compound that have improved potency and selectivity for specific targets. Another area of research is in the investigation of the mechanisms of action of this compound in different cell types and disease models. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Additionally, the potential use of this compound as a diagnostic tool for certain diseases or conditions could also be explored.
合成方法
The synthesis of 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-methoxybenzaldehyde, ethyl-4-piperazinecarboxylate, and ethyl cyanoacetate in the presence of a base catalyst such as sodium methoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the oxazole ring. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has been found to have potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities in vitro. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
属性
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-20-8-10-21(11-9-20)17-15(12-18)19-16(23-17)13-4-6-14(22-2)7-5-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKJGUHUYFWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)
![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)


![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)

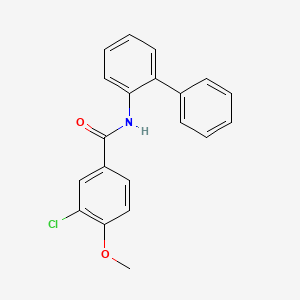
![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
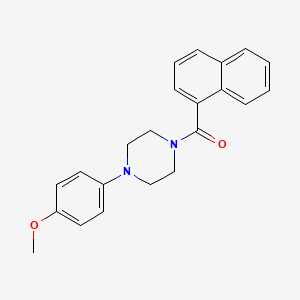
![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)
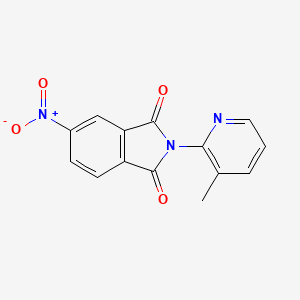
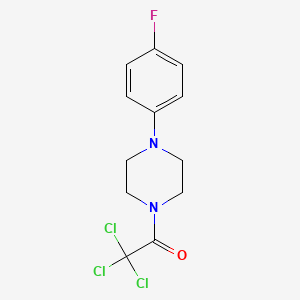
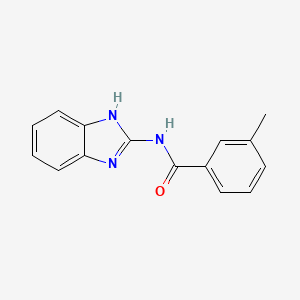
![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)